molecular formula C13H16Cl2N2O2 B12750033 1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride CAS No. 102584-38-3

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride

Cat. No.: B12750033
CAS No.: 102584-38-3
M. Wt: 303.18 g/mol
InChI Key: VOMBXUFGNCRPQL-UHFFFAOYSA-N
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Description

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride typically involves the reaction of p-chlorobenzylamine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-Chlorobenzyl)-5-imino-2-pyrrolidinecarboxylic acid methyl ester hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its p-chlorobenzyl group and pyrrolidine ring contribute to its unique properties compared to other piperidine derivatives .

Properties

CAS No.

102584-38-3

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-5-iminopyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H15ClN2O2.ClH/c1-18-13(17)11-6-7-12(15)16(11)8-9-2-4-10(14)5-3-9;/h2-5,11,15H,6-8H2,1H3;1H

InChI Key

VOMBXUFGNCRPQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=N)N1CC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

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